molecular formula C20H18N4O3 B2677615 7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 252551-75-0

7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Cat. No. B2677615
CAS RN: 252551-75-0
M. Wt: 362.389
InChI Key: URQJDYDSJDZQGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one, also known as DEAC-225, is a synthetic compound that has gained significant attention in the scientific community for its potential applications in various fields. DEAC-225 is a heterocyclic compound that belongs to the class of coumarin derivatives.

Mechanism of Action

The mechanism of action of 7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is not fully understood. However, it is believed that 7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one exerts its effects by interacting with various cellular targets, including enzymes and receptors. 7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has also been shown to scavenge reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation.
Biochemical and physiological effects:
7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. 7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has also been shown to scavenge ROS, which can cause oxidative damage to cells and tissues. Additionally, 7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has been shown to exhibit antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has several advantages for lab experiments. It is easy to synthesize and has high purity. 7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is also stable under a wide range of conditions, making it suitable for use in various assays. However, 7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has some limitations. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood.

Future Directions

7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has several potential future directions for research. It could be further studied for its anti-inflammatory, antioxidant, and antimicrobial properties. 7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one could also be investigated for its potential use as a fluorescent probe for the detection of metal ions. Additionally, 7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one could be studied for its potential use as a photosensitizer in photodynamic therapy. Further research is needed to fully understand the mechanism of action of 7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one and its potential applications in various fields.

Synthesis Methods

The synthesis of 7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves the reaction of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine with 7-diethylamino-4-hydroxycoumarin in the presence of a catalyst. The reaction is carried out under mild conditions and yields 7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one with high purity.

Scientific Research Applications

7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. 7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has also been investigated for its potential as a fluorescent probe for the detection of metal ions. Additionally, 7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has been studied for its potential use as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

7-(diethylamino)-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-3-24(4-2)15-6-5-14-11-16(20(25)26-17(14)12-15)19-23-22-18(27-19)13-7-9-21-10-8-13/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQJDYDSJDZQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

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